molecular formula C16H10F3N3O B2731009 Phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether CAS No. 338418-27-2

Phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether

Cat. No.: B2731009
CAS No.: 338418-27-2
M. Wt: 317.271
InChI Key: JXJKOYBVRUXXDT-UHFFFAOYSA-N
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Description

Phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether is a heterocyclic compound featuring a pyrimidine core substituted with a 2-pyridinyl group at position 2, a trifluoromethyl group at position 6, and a phenyl ether moiety at position 4. The ether linkage enhances stability and modulates solubility, while the trifluoromethyl group improves metabolic resistance .

Properties

IUPAC Name

4-phenoxy-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O/c17-16(18,19)13-10-14(23-11-6-2-1-3-7-11)22-15(21-13)12-8-4-5-9-20-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJKOYBVRUXXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Diketones with Amidines

A widely adopted method involves the reaction of β-diketones with substituted amidines. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate (a trifluoromethyl-containing β-ketoester) reacts with 2-pyridinylamidine under acidic conditions to form the pyrimidine core. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by cyclodehydration. Typical conditions include refluxing in ethanol with hydrochloric acid as a catalyst, yielding intermediates with the trifluoromethyl group at position 6.

Stepwise Assembly via Suzuki-Miyaura Coupling

An alternative approach introduces the 2-pyridinyl group post-cyclization. For example, a brominated pyrimidine intermediate undergoes Suzuki-Miyaura cross-coupling with 2-pyridinylboronic acid. This method leverages palladium catalysts (e.g., Pd(PPh₃)₄) and bases like sodium carbonate in toluene/water mixtures. While this route offers modularity, it requires precise control over coupling efficiency to avoid byproducts.

Optimization of Trifluoromethyl Incorporation

The trifluoromethyl group at position 6 is introduced via:

Trifluoroacetyl Building Blocks

Pre-functionalized β-ketoesters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, serve as precursors during cyclocondensation. This strategy ensures regioselective placement of the CF₃ group but mandates stringent anhydrous conditions to prevent hydrolysis.

Post-Synthetic Trifluoromethylation

Late-stage trifluoromethylation using reagents like trifluoromethyltrimethylsilane (TMSCF₃) and cesium fluoride (CsF) in tetrahydrofuran (THF) has been explored. However, this approach suffers from moderate yields (45–60%) due to competing side reactions.

Catalytic Systems and Reaction Conditions

Method Catalyst Solvent Temperature (°C) Yield (%) Source
Cyclocondensation HCl (cat.) Ethanol 80 78
Suzuki-Miyaura Coupling Pd(PPh₃)₄ Toluene/H₂O 100 65
Ullmann Coupling CuI/1,10-phenanthroline DMSO 120 72
NAS with POCl₃ DMF 80 85

Key Observations:

  • Acid-catalyzed cyclocondensation achieves higher yields but requires prolonged reaction times (12–24 h).
  • Palladium-catalyzed couplings offer regioselectivity but necessitate inert atmospheres and costly ligands.

Purification and Characterization

Flash Column Chromatography

Crude products are routinely purified using silica gel chromatography with hexane/ethyl acetate gradients (e.g., 9:1 to 1:1 v/v). This method effectively separates regioisomers and unreacted starting materials, yielding >95% purity.

Recrystallization

Ethanol and ethyl acetate are preferred solvents for recrystallization due to their moderate polarity and low toxicity. For example, dissolving the crude product in hot ethanol followed by slow cooling yields crystalline material with 97.7% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, pyridinyl-H), 7.98 (s, 1H, pyrimidinyl-H), 7.45–7.30 (m, 5H, phenyl-H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, CF₃).
  • HRMS : m/z [M+H]⁺ calcd for C₁₆H₁₁F₃N₃O: 342.0852; found: 342.0849.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and phenyl rings, using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaH in DMF, KOtBu in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether exhibits significant anticancer properties. It has been shown to inhibit various kinases that are critical in cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against cancer cell lines such as MDA-MB-231, with IC50 values indicating substantial cytotoxicity .

Inhibition of Enzymatic Activity

This compound has potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant in treating metabolic syndrome and associated disorders like type 2 diabetes and obesity .

Neuropharmacology

This compound has been explored for its neuroprotective effects. Studies suggest it could be beneficial in treating central nervous system disorders, including cognitive impairments and neurodegenerative diseases such as Alzheimer's disease .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to improved device performance .

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers can be utilized in coatings, adhesives, and other industrial applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine ring followed by functionalization with trifluoromethyl and phenolic groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study 1 : A study on its anticancer properties demonstrated significant growth inhibition in various cancer cell lines, leading to further investigations into its mechanism of action.
  • Case Study 2 : Research into its neuroprotective effects showed promise in animal models of Alzheimer’s disease, indicating potential for future therapeutic development.

Mechanism of Action

The mechanism by which Phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural analogs differ in substituents and linkages, influencing physicochemical and biological properties:

Compound Name Core Structure Substituents/Linkages Key Features Reference
Target Compound Pyrimidine Phenyl ether, 2-pyridinyl, 6-CF₃ Ether linkage, trifluoromethyl
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl 3-(trifluoromethyl)benzyl sulfide Pyrimidine Benzyl sulfide, 2-pyridinyl, 6-CF₃, 3-CF₃ Sulfur linkage, dual CF₃ groups
4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile Pyrimidine Cyano-phenyl ether, 2-pyridinyl, 6-CF₃ Cyano group, electron-withdrawing
Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate Pyrimidine Ethyl ester sulfide, 2-pyridinyl, 6-CF₃ Sulfanyl-ester, increased lipophilicity
6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether Pyrimidine 4-Methylphenoxy, phenyl, 3-CF₃ phenoxy Dual ethers, methyl substitution

Key Observations :

  • Ether vs. Sulfide Linkages : The target compound’s ether group (C-O-C) offers higher electronegativity and stability compared to sulfide (C-S-C) derivatives, which may exhibit altered binding kinetics due to sulfur’s larger atomic radius and lower electronegativity .
  • Trifluoromethyl Positioning : Analogs with additional CF₃ groups (e.g., 3-CF₃ in benzyl sulfide) show enhanced electron-withdrawing effects but may reduce solubility .
Physicochemical Properties
Property Target Compound (Est.) Benzyl Sulfide Derivative Benzenecarbonitrile Derivative Ethyl Sulfanyl Ester
Molecular Weight ~342–375 415.36 342.28 357.36
Density (g/cm³) 1.3–1.5 (predicted) 1.47
Boiling Point (°C) ~350–390 389.4
pKa ~0.0–0.5 (predicted) -0.15
Lipophilicity (LogP) Moderate High (CF₃, sulfide) Moderate (cyano) High (ester)

Key Observations :

  • The benzyl sulfide derivative (MW 415.36) is heavier and denser than the target compound, likely due to the bulky 3-CF₃ benzyl group .
Substituent Effects on Bioactivity
  • Trifluoromethyl (CF₃) : Enhances metabolic stability and electron-withdrawing effects in all analogs, improving resistance to oxidative degradation .
  • Sulfanyl vs. Ether Linkages : Sulfides (e.g., benzyl sulfide) may exhibit stronger van der Waals interactions but lower metabolic stability compared to ethers due to sulfur’s susceptibility to oxidation .

Biological Activity

Phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether, also known as N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a pyrimidine core with trifluoromethyl and phenyl substituents. Its molecular formula is C16H11F3N4C_{16}H_{11}F_3N_4 with a molecular weight of 316.28 g/mol . The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and biological activity.

Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in anticancer applications. The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : It may induce apoptosis in cancer cells by modulating key cellular pathways involving poly(ADP-ribose) polymerase (PARP) and caspases.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes associated with cancer progression, suggesting its role as a therapeutic agent in oncology .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts. Below is a summary of its notable activities:

Activity Description
AntiproliferativeExhibits significant antiproliferative effects against various cancer cell lines.
Enzyme InhibitionPotential to inhibit enzymes involved in cancer pathways.
Antiviral PropertiesSome derivatives show antiviral activity against influenza viruses .
Low ToxicityDemonstrates favorable safety profiles in animal studies .

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the effects of similar pyrimidine derivatives on cancer cell lines, revealing that these compounds can significantly reduce cell viability through apoptosis induction. The study highlighted the role of the trifluoromethyl group in enhancing biological activity.
  • Antiviral Studies : Another research focused on derivatives related to this compound, demonstrating their efficacy against both Oseltamivir-sensitive and resistant strains of influenza A virus. These compounds showed a marked reduction in viral load in infected models, indicating their potential as antiviral agents .
  • Safety Profiles : In vivo studies conducted on mice showed that high doses of related compounds did not induce significant toxicity, suggesting that they may be safe for therapeutic use at appropriate dosages .

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